molecular formula C24H16N2O10S2 B12465618 2,2'-Biphenylene bis(4-nitrobenzenesulfonate)

2,2'-Biphenylene bis(4-nitrobenzenesulfonate)

Cat. No.: B12465618
M. Wt: 556.5 g/mol
InChI Key: ZYUNGBBYDZZOET-UHFFFAOYSA-N
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Description

2,2’-Biphenylene bis(4-nitrobenzenesulfonate) is an organic compound characterized by the presence of two biphenylene units each substituted with two 4-nitrobenzenesulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Biphenylene bis(4-nitrobenzenesulfonate) typically involves the reaction of biphenylene with 4-nitrobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetone, and the product is precipitated and recrystallized from aqueous ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-Biphenylene bis(4-nitrobenzenesulfonate) can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

    Nucleophilic Substitution: Products include substituted biphenylene derivatives.

    Reduction: Products include biphenylene bis(4-aminobenzenesulfonate).

    Oxidation: Products include biphenylene bis(4-nitrobenzenesulfonate) derivatives with additional oxygen-containing groups.

Scientific Research Applications

2,2’-Biphenylene bis(4-nitrobenzenesulfonate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Biphenylene bis(4-nitrobenzenesulfonate) involves its interaction with molecular targets through its nitro and sulfonate groups. These functional groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-nitrobenzenesulfonate
  • Methyl 4-nitrobenzenesulfonate
  • Nitrotetrazolium Blue chloride

Uniqueness

2,2’-Biphenylene bis(4-nitrobenzenesulfonate) is unique due to its biphenylene core, which provides distinct structural and electronic properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C24H16N2O10S2

Molecular Weight

556.5 g/mol

IUPAC Name

[2-[2-(4-nitrophenyl)sulfonyloxyphenyl]phenyl] 4-nitrobenzenesulfonate

InChI

InChI=1S/C24H16N2O10S2/c27-25(28)17-9-13-19(14-10-17)37(31,32)35-23-7-3-1-5-21(23)22-6-2-4-8-24(22)36-38(33,34)20-15-11-18(12-16-20)26(29)30/h1-16H

InChI Key

ZYUNGBBYDZZOET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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